molecular formula C11H17N3O3 B1399399 Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate CAS No. 1053656-18-0

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate

Cat. No. B1399399
M. Wt: 239.27 g/mol
InChI Key: FNPGGZSJADMMSR-UHFFFAOYSA-N
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Description

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate (EPMC) is an organic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. It is a derivative of piperazine and isoxazole, and is used as a building block for the synthesis of various compounds. EPMC has a wide range of biochemical and physiological effects, and it has been studied for its potential to target various diseases.

Scientific research applications

Synthesis and Biological Activities

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, the microwave-assisted synthesis of some hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, has been investigated. These compounds demonstrated moderate antimicrobial activity against various microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).

Antimicrobial and Anticancer Properties

Several studies have focused on the synthesis of novel derivatives of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate and evaluating their antimicrobial and anticancer properties. For example, a series of newer carbazole derivatives were synthesized, which showed significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).

Inhibition of Mycobacterium Tuberculosis

The compound has been utilized in the design of molecules to inhibit Mycobacterium tuberculosis. A study synthesized benzofuran and benzo[d]isothiazole derivatives containing ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and tested their inhibition against Mycobacterium tuberculosis DNA GyrB ATPase assay, showing promising results (Reddy et al., 2014).

Structural Studies

The compound has also been a subject of structural studies. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product involving ethyl 1-piperazinecarboxylate, was analyzed to understand its molecular conformation (Faizi et al., 2016).

Central Pharmacological Activity

The central pharmacological activity of related piperazine derivatives has been studied, highlighting potential applications in neurological and psychiatric disorders. For instance, a piperazine derivative exhibited anxiolytic-like activity in animal models, indicating its potential application in anxiety disorders (de Brito et al., 2012).

Antiviral Activity

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate derivatives have shown potential as antiviral agents. A study synthesized certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones, displaying significant anti-HIV-1 activity in vitro (El-Emam et al., 2004).

properties

IUPAC Name

ethyl 5-(piperazin-1-ylmethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-16-11(15)10-7-9(17-13-10)8-14-5-3-12-4-6-14/h7,12H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGGZSJADMMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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